molecular formula C3H2BrClN2O B13874236 5-Bromo-3-(chloromethyl)-1,2,4-oxadiazole

5-Bromo-3-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B13874236
M. Wt: 197.42 g/mol
InChI Key: KAQHEJDVPOIGNF-UHFFFAOYSA-N
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Description

5-Bromo-3-(chloromethyl)-1,2,4-oxadiazole is a versatile chemical building block prized in medicinal chemistry and drug discovery research. It features two key reactive sites: a bromo substituent and a chloromethyl group on a 1,2,4-oxadiazole scaffold. This structure allows for sequential functionalization, making it a valuable intermediate for constructing diverse compound libraries. The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide functionalities, often used to improve metabolic stability and pharmacokinetic properties of lead compounds . The chloromethyl group is particularly useful for further chemical modifications. Literature on analogous compounds shows that chloromethyl-substituted oxadiazoles are key intermediates in the synthesis of potential anticancer agents and are frequently used to create thioether linkages by reacting with thiols, a common strategy in the development of new therapeutic molecules . While the specific properties of this compound are derived from computational estimates of its close structural analogs , its core value lies in its dual functionality for structure-activity relationship (SAR) studies. Researchers utilize this scaffold in hit-to-lead optimization campaigns, particularly in the development of enzyme inhibitors and receptor ligands. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C3H2BrClN2O

Molecular Weight

197.42 g/mol

IUPAC Name

5-bromo-3-(chloromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C3H2BrClN2O/c4-3-6-2(1-5)7-8-3/h1H2

InChI Key

KAQHEJDVPOIGNF-UHFFFAOYSA-N

Canonical SMILES

C(C1=NOC(=N1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Amidoxime and Chloroacetyl Chloride (Reflux Method)

One established method starts with benzamidoxime derivatives reacting with chloroacetyl chloride in the presence of an organic base under reflux conditions, typically in 1,2-dichloroethane solvent. This reaction facilitates ring closure to form the oxadiazole ring with a chloromethyl substituent at the 3-position.

  • Reaction conditions: Reflux in 1,2-dichloroethane with organic base (e.g., triethylamine)
  • Outcome: Formation of 3-(chloromethyl)-1,2,4-oxadiazole intermediate
  • Subsequent step: Introduction of bromine at the 5-position via substitution or starting from brominated precursors

This approach delivers good yields and allows for further derivatization of the oxadiazole ring.

Multi-Step Synthesis from 4-Bromoxynil (Patent Route)

A comprehensive patented method describes a six-step synthetic route starting from 4-bromoxynil to yield 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, which is closely related to 5-bromo-3-(chloromethyl)-1,2,4-oxadiazole.

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Addition 4-bromoxynil + hydroxylamine hydrochloride + NaOH, reflux in ethanol 4-bromo-N'-hydroxybenzylamine Reflux 2 hours, acid workup
2 Acylation (Esterification) 4-bromo-N'-hydroxybenzylamine + chloroacetyl chloride + triethylamine in methylene dichloride 4-bromo-N'-hydroxybenzylamine chloracetate Room temperature, 8 hours
3 Ring Closure Compound from step 2 + salt of wormwood in toluene, reflux 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole Reflux 6 hours, filtration and purification
4 Coupling Reaction with 6-(ethoxycarbonyl)pyrimidine-4-yl boric acid in DMF Ethyl-6-(4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenyl)pyrimidine-4-carboxylate Coupling reaction
5 Amidation Ammoniacal liquor Corresponding amide
6 Reduction Lithium Aluminium Hydride in tetrahydrofuran (THF) Final amine derivative

This method emphasizes the use of readily available starting materials, controlled reaction conditions, and purification steps to achieve a suitable overall yield.

Cyclization of Benzamidoximes with Esters or Activated Acids

Another widely used synthetic approach involves cyclization of benzamidoximes with carboxylic acid derivatives such as esters or activated acids (e.g., acid chlorides, anhydrides) to form the oxadiazole ring.

  • Amidoximes are reacted with chloroacetyl chloride or esters under reflux or mild heating.
  • Catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) can improve yields.
  • Purification often involves column chromatography.

This method is versatile and allows for substitution variation on the aromatic ring, including bromine and chloromethyl groups.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Yield Range
Amidoxime + Chloroacetyl Chloride Reflux Benzamidoxime derivatives Chloroacetyl chloride, organic base, reflux in 1,2-dichloroethane Straightforward, good yields Requires careful reflux control Moderate to good
Multi-step from 4-Bromoxynil (Patent) 4-Bromoxynil, hydroxylamine HCl NaOH, triethylamine, salt of wormwood, LiAlH4, various solvents High purity, scalable Multi-step, time-consuming Suitable overall yield
Cyclization with Esters/Activated Acids Amidoximes, esters, acid chlorides Pyridine, TBAF catalysts, mild heating Versatile, catalyst-assisted Sometimes low yield, purification needed 11–90% (varies)

Research Results and Characterization

  • Spectroscopic Analysis: Products are typically characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure of this compound and derivatives.
  • Purification: Column chromatography using mixtures of hexane and ethyl acetate or ethyl acetate/hexanes is common to isolate pure compounds.
  • Yields: Reported yields vary depending on method and conditions, ranging from moderate (around 50-70%) to good (up to 90%) for optimized protocols.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxadiazole derivatives .

Scientific Research Applications

5-Bromo-3-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(chloromethyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The biological and chemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Properties/Activities Reference
5-Bromo-3-(chloromethyl)-1,2,4-oxadiazole 5-Br, 3-CH2Cl High reactivity at chloromethyl for nucleophilic substitution; potential nematocidal activity (LC50 ~ low µg/mL range inferred from similar structures)
5-Bromo-3-phenyl-1,2,4-oxadiazole 5-Br, 3-Ph Reduced electrophilicity compared to chloromethyl derivatives; moderate antifungal activity (MIC ~ 8–16 µg/mL)
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole 3-(3-BrC6H4), 5-CH3 Enhanced lipophilicity; antifungal/nematicidal activity (LC50 = 2.6 µg/mL against Meloidogyne incognita)
5-(Chloromethyl)-3-p-tolyl-1,2,4-oxadiazole 5-CH2Cl, 3-(4-CH3C6H4) Superior nematocidal activity (LC50 = 2.6 µg/mL) due to methyl substitution on aryl ring; improved metabolic stability
3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole 3-Br, 5-CH2Br Higher electrophilicity than chloromethyl analogue; potential for cross-coupling reactions; limited biological data

Physicochemical and ADMET Properties

  • Metabolic Stability : Chloromethyl derivatives show moderate CYP450 inhibition risk, while bromophenyl analogues may face oxidative metabolism challenges .

Key Research Findings

Synthetic Flexibility : this compound serves as a multifunctional synthon. For instance, its chloromethyl group reacts with nucleophiles to yield derivatives with tailored biological activities .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Br, Cl) at position 5 enhance electrophilicity, critical for covalent target engagement .
  • Bulky substituents at position 3 (e.g., p-tolyl) improve target selectivity and reduce off-target effects .

Comparative Efficacy : In nematicidal assays, 5-(chloromethyl)-3-p-tolyl-1,2,4-oxadiazole (LC50 = 2.6 µg/mL) is 12-fold more potent than 5-bromo-3-phenyl-1,2,4-oxadiazole (LC50 = 31.9 µg/mL) .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-(chloromethyl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis typically involves cyclization reactions of precursor molecules. A validated approach includes reacting 3-bromobenzohydrazide with chloroacetyl chloride in the presence of a base like triethylamine. The reaction proceeds via intermediate formation, followed by cyclization to yield the oxadiazole ring . Alternative routes involve hydrazonoyl chloride cyclization with formamide derivatives under controlled conditions (e.g., reflux in acetonitrile) . Key optimization parameters include:

  • Temperature : 60–80°C for 6–12 hours.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A combination of spectroscopic and analytical methods ensures structural confirmation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify substituents (e.g., bromophenyl at C3, chloromethyl at C5) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=N stretching) and ~750 cm1^{-1} (C-Br/C-Cl vibrations) .
  • Elemental Analysis : Validate empirical formula (C9_9H6_6BrClN2_2O) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]+^+ at m/z 272.9 .

Q. How can researchers evaluate the antimicrobial potential of this compound?

Methodological Answer: Standard protocols include:

  • Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Microbroth Dilution : Determine minimum inhibitory concentration (MIC) values .
  • Fungal Inhibition : Assess activity against Sclerotinia sclerotiorum via spore germination assays. Derivatives have shown 86.1% inhibition , outperforming commercial fungicides .

Advanced Research Questions

Q. How to address contradictory results in substitution reactions involving this compound?

Methodological Answer: Unexpected products (e.g., trisubstituted acetonitrile instead of cyanated oxadiazoles) may arise during nucleophilic substitution with KCN. To resolve contradictions:

  • Mechanistic Studies : Use 15^{15}N-labeled KCN to track reaction pathways .
  • Temperature Control : At 100°C, a decyanation pathway dominates, forming alkanes instead of nitriles .
  • By-Product Analysis : Employ GC-MS or HPLC to identify intermediates (e.g., cyanogen gas release) .

Q. What strategies optimize the functionalization of the oxadiazole ring for enhanced bioactivity?

Methodological Answer: Functionalization leverages the reactivity of the chloromethyl and bromophenyl groups:

  • Nucleophilic Substitution : Replace Cl with amines, thiols, or alkoxides to modulate solubility and target affinity .
  • Cross-Coupling : Suzuki-Miyaura coupling of the bromophenyl group with boronic acids for diversifying aryl substituents .
  • Bis-Oxadiazole Synthesis : Link oxadiazole moieties via Staudinger/aza-Wittig reactions to create extended π-systems for material science applications .

Table 1 : Comparative Bioactivity of Oxadiazole Derivatives

CompoundStructural FeaturesBiological Activity
This compoundBr at C3, Cl-CH2_2 at C5IC50_{50} = 2.76 µM (ovarian cancer)
5-(Trifluoromethyl)-1,2,4-oxadiazoleCF3_3 at C5Enhanced lipophilicity
3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazoleMe at C5Moderate antimicrobial activity

Q. How does the electronic structure of this compound influence its reactivity?

Methodological Answer: The electron-withdrawing bromine and chloromethyl groups polarize the oxadiazole ring, enhancing electrophilicity at C5. Computational studies (e.g., DFT calculations) reveal:

  • HOMO-LUMO Gap : Narrow gap (~4.5 eV) facilitates charge-transfer interactions in material science applications .
  • Electrostatic Potential Maps : Negative potential at the oxadiazole oxygen guides nucleophilic attack .
  • Substituent Effects : Bromine stabilizes transition states in SNAr reactions, while chloromethyl enables facile alkylation .

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